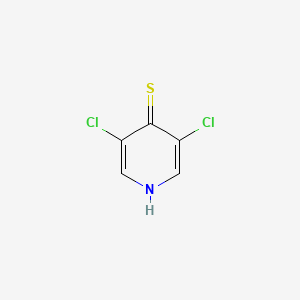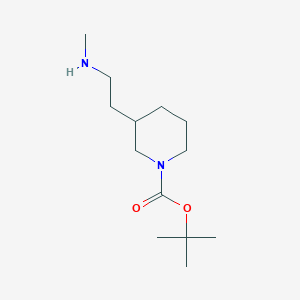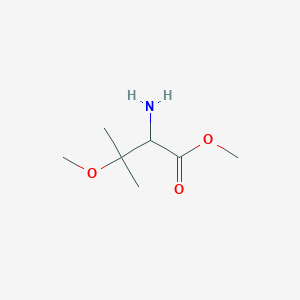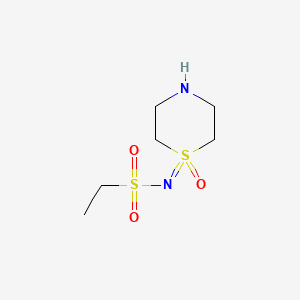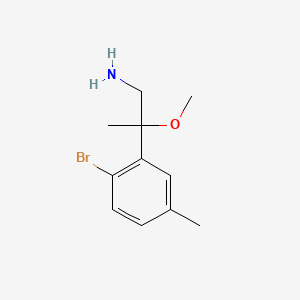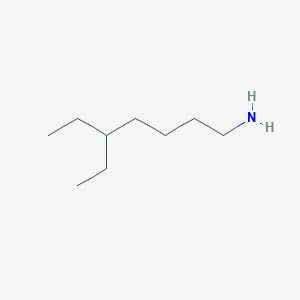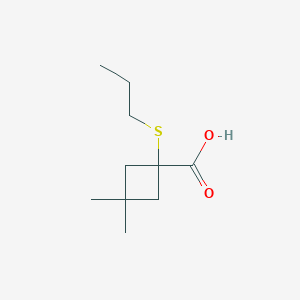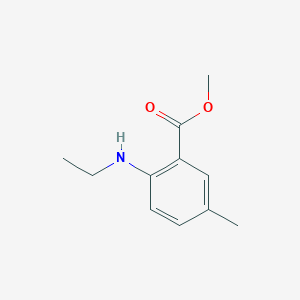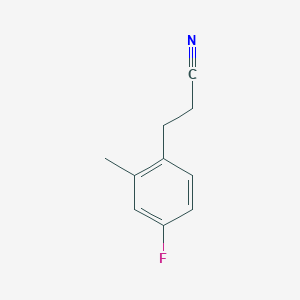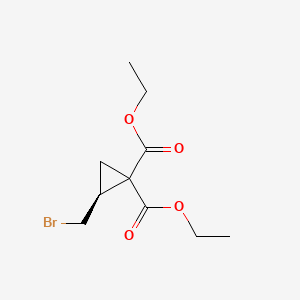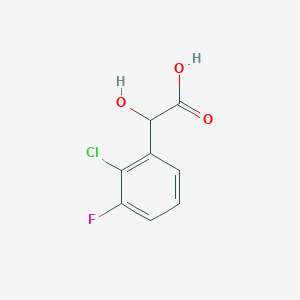
2-(2-Chloro-3-fluorophenyl)-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-fluoromandelic acid is an organic compound that belongs to the class of mandelic acids, which are aromatic alpha-hydroxy acids. This compound is characterized by the presence of both chlorine and fluorine atoms attached to the benzene ring, making it a halogenated derivative of mandelic acid. The unique combination of these halogens imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoromandelic acid typically involves the halogenation of mandelic acid derivatives. One common method is the substitution reaction where 2,3-dichlorobenzoyl chloride is used as a starting material. This compound undergoes a fluorination reaction with a fluorinating agent in an organic solvent in the presence of a phase-transfer catalyst. The reaction mixture is then concentrated and hydrolyzed under alkaline conditions to yield 2-Chloro-3-fluoromandelic acid .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of phase-transfer catalysts and controlled reaction conditions helps in achieving high selectivity and minimizing by-products. The one-pot synthesis method is often employed to simplify the process and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-fluoromandelic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-Chloro-3-fluorobenzaldehyde or 2-Chloro-3-fluorobenzoic acid.
Reduction: Formation of 2-Chloro-3-fluorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-3-fluoromandelic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-fluoromandelic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance the compound’s ability to interact with biological molecules through halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloromandelic acid
- 3-Fluoromandelic acid
- 2,3-Dichloromandelic acid
Uniqueness
2-Chloro-3-fluoromandelic acid is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This dual halogenation can result in distinct chemical reactivity and biological activity compared to its mono-halogenated counterparts. The combination of these halogens can also influence the compound’s solubility, stability, and overall pharmacokinetic profile .
Propiedades
Fórmula molecular |
C8H6ClFO3 |
|---|---|
Peso molecular |
204.58 g/mol |
Nombre IUPAC |
2-(2-chloro-3-fluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6ClFO3/c9-6-4(7(11)8(12)13)2-1-3-5(6)10/h1-3,7,11H,(H,12,13) |
Clave InChI |
YCEZWZQXSFKBRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)Cl)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate](/img/structure/B15312399.png)
